2-tert-butyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-tert-butyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group, dimethyl groups, and a pyrazolo[3,4-d]pyrimidinyl-piperazine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl and dimethyl groups: These groups can be introduced via alkylation reactions using tert-butyl halides and methyl halides in the presence of a strong base.
Attachment of the pyrazolo[3,4-d]pyrimidinyl-piperazine moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine derivative with piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-tert-butyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: An antioxidant used in fuels and as an ultraviolet stabilizer.
Musk ketone: A compound with a similar tert-butyl and dimethyl structure, used in fragrances.
Uniqueness
2-tert-butyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its combination of a pyrimidine core with a pyrazolo[3,4-d]pyrimidinyl-piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H28N8 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H28N8/c1-13-14(2)24-19(20(3,4)5)25-16(13)27-7-9-28(10-8-27)18-15-11-23-26(6)17(15)21-12-22-18/h11-12H,7-10H2,1-6H3 |
InChI Key |
JWURIGRTMLZINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C)C(C)(C)C)C |
Origin of Product |
United States |
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